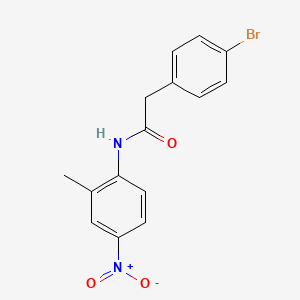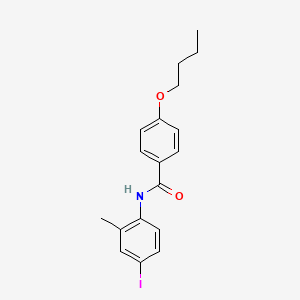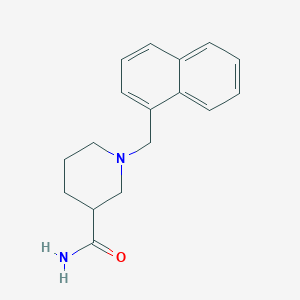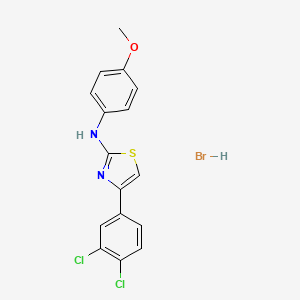![molecular formula C18H12BrNO B5015686 2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5015686.png)
2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBPA, and it is a highly versatile molecule that can be used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of PBPA is not well understood, and further research is needed to elucidate its mode of action. However, it has been suggested that the compound may interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
PBPA has been found to exhibit low toxicity, making it a promising candidate for use in various biomedical applications. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, making it potentially useful in the treatment of various diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of PBPA is its ease of synthesis, which makes it readily available for use in laboratory experiments. The compound also exhibits excellent fluorescent properties, making it suitable for use in various applications such as fluorescence microscopy and imaging. However, PBPA has some limitations, such as its low solubility in water, which can limit its use in certain applications.
Future Directions
The potential applications of PBPA are vast, and further research is needed to explore its full potential. Some of the future directions for research on PBPA include:
1. Development of new synthetic routes for PBPA and its derivatives.
2. Investigation of the mechanism of action of PBPA and its interaction with biological molecules.
3. Exploration of the potential applications of PBPA in the development of fluorescent probes and sensors.
4. Investigation of the potential use of PBPA in the treatment of various diseases such as cancer and neurodegenerative disorders.
5. Development of new methods for the synthesis of PBPA-based polymers and dendrimers.
Conclusion:
In conclusion, PBPA is a highly versatile compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound exhibits excellent fluorescent properties, making it suitable for use in the development of fluorescent probes and sensors. PBPA has also been used as a building block in the synthesis of various organic compounds. Further research is needed to explore the full potential of PBPA and its derivatives.
Synthesis Methods
The synthesis of PBPA involves the reaction of 4-bromobenzaldehyde and 3-(2-propyn-1-yloxy)benzaldehyde with malononitrile in the presence of a base catalyst. This reaction results in the formation of PBPA as the main product. The synthesis of PBPA is a straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
PBPA has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. The compound has been found to exhibit excellent fluorescent properties, making it suitable for use in the development of fluorescent probes and sensors. PBPA has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3-prop-2-ynoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO/c1-2-10-21-18-5-3-4-14(12-18)11-16(13-20)15-6-8-17(19)9-7-15/h1,3-9,11-12H,10H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXKPGZFIOTHMH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5015605.png)
![4-bromo-2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5015613.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5015620.png)



![3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5015644.png)
![3-bromo-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5015648.png)

![2-[(2-chlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5015688.png)
![ethyl [2-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5015690.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5015695.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B5015702.png)
![methyl 2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5015705.png)